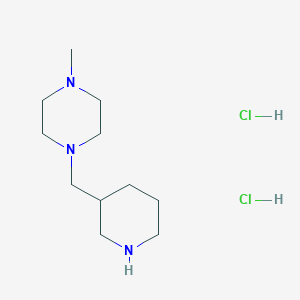
1-Methyl-4-(3-piperidinylmethyl)piperazine dihydrochloride
Descripción general
Descripción
“1-Methyl-4-(3-piperidinylmethyl)piperazine dihydrochloride” is a chemical compound with the empirical formula C11H26Cl3N3 . It is a solid substance .
Synthesis Analysis
The synthesis of piperazine derivatives, such as “1-Methyl-4-(3-piperidinylmethyl)piperazine dihydrochloride”, has been a subject of research. Some methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of “1-Methyl-4-(3-piperidinylmethyl)piperazine dihydrochloride” can be represented by the SMILES stringCl.Cl.Cl.CN1CCN(CC1)CC2CCCNC2 . The InChI code for this compound is 1S/C11H23N3.3ClH/c1-13-5-7-14(8-6-13)10-11-3-2-4-12-9-11;;;/h11-12H,2-10H2,1H3;3*1H . Physical And Chemical Properties Analysis
“1-Methyl-4-(3-piperidinylmethyl)piperazine dihydrochloride” is a solid substance . Its molecular weight is 306.70 . The compound should be stored at room temperature .Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Evaluation
A study explored the synthesis of novel derivatives involving piperazine compounds, assessing their antidepressant and antianxiety activities. This research demonstrates the versatility of piperazine derivatives in creating compounds with potential therapeutic benefits (Kumar et al., 2017).
Metabolic Pathways and Anticancer Potential
The metabolism of a dopamine D(4) selective antagonist, a piperazine derivative, was examined in rats, monkeys, and humans, highlighting its potential in treating schizophrenia without the side effects typical of classical antipsychotic agents. This study underscores the metabolic complexity and therapeutic potential of piperazine derivatives (Zhang et al., 2000).
Antimicrobial Activities
Research into 1,4-disubstituted piperazines revealed their significance in developing new antimicrobial agents. This work highlights the antimicrobial potential of piperazine-based compounds against resistant strains of bacteria, demonstrating their importance in addressing antibiotic resistance (Shroff et al., 2022).
Antitumor Activities
Another study investigated the synthesis of piperazine-based tertiary amino alcohols and their dihydrochlorides, evaluating their effect on tumor DNA methylation. This research points to the potential of piperazine derivatives in cancer treatment, particularly through epigenetic pathways (Hakobyan et al., 2020).
Inhibitory Activities Against Bacterial Biofilms
A novel study synthesized piperazine-linked bis(pyrazole-benzofuran) hybrids, evaluating their antibacterial efficacies, particularly against bacterial biofilms and the MurB enzyme. This research indicates the role of piperazine derivatives in developing treatments targeting bacterial biofilms and specific bacterial enzymes, crucial for tackling persistent bacterial infections (Mekky & Sanad, 2020).
Safety and Hazards
Propiedades
IUPAC Name |
1-methyl-4-(piperidin-3-ylmethyl)piperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3.2ClH/c1-13-5-7-14(8-6-13)10-11-3-2-4-12-9-11;;/h11-12H,2-10H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVCNCTRYFUCTJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2CCCNC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H25Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-4-(3-piperidinylmethyl)piperazine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{[(3-Methoxybenzyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1424598.png)
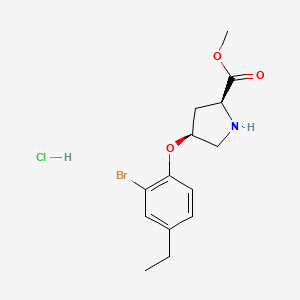

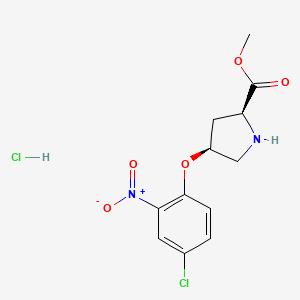
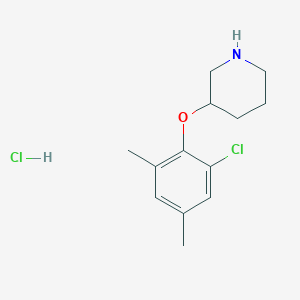
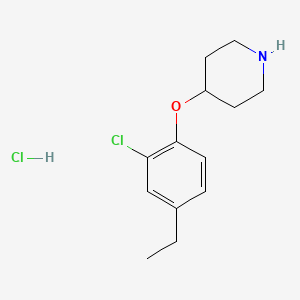
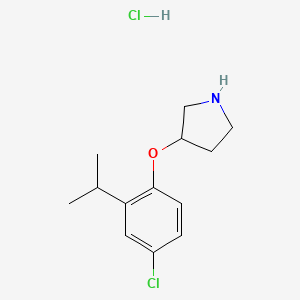
![5-Chloro[1,1'-biphenyl]-2-yl 3-piperidinyl ether hydrochloride](/img/structure/B1424611.png)
![3-[(4-Chloro-2-ethylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1424612.png)
![5-Chloro[1,1'-biphenyl]-2-yl 4-piperidinyl ether hydrochloride](/img/structure/B1424613.png)
![5-Chloro[1,1'-biphenyl]-2-yl 4-piperidinylmethyl ether hydrochloride](/img/structure/B1424614.png)
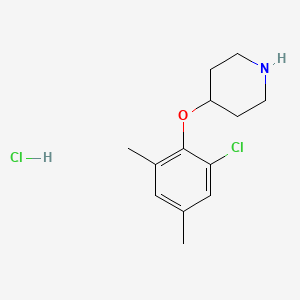
![3-[(3-Chloro[1,1'-biphenyl]-4-yl)oxy]piperidine hydrochloride](/img/structure/B1424618.png)
